2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Overview
Description
2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a cyanobenzoyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multi-step organic reactions
Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of Cyanobenzoyl Group: The cyanobenzoyl group can be introduced via Friedel-Crafts acylation, where a benzoyl chloride derivative reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Dioxolane Ring: The dioxolane ring can be formed by reacting a diol with an aldehyde or ketone in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanobenzoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic substitution reactions, where the thiophene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Amino derivatives of the cyanobenzoyl group.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:
Materials Science: It can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Chemical Sensors: Its reactivity and electronic properties make it suitable for use in chemical sensors and biosensors.
Mechanism of Action
The mechanism of action of 2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its application. In materials science, its conjugated system allows for efficient charge transport. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyanobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its reactivity and applications.
5-(1,3-Dioxolan-2-YL)thiophene:
Uniqueness
2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the combination of the cyanobenzoyl group and the dioxolane ring on the thiophene core. This structural combination imparts distinct electronic and steric properties, making it versatile for various applications.
Properties
IUPAC Name |
3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c16-9-10-2-1-3-11(8-10)14(17)12-4-5-13(20-12)15-18-6-7-19-15/h1-5,8,15H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFVHASQMJBHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641940 | |
Record name | 3-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-19-3 | |
Record name | 3-[[5-(1,3-Dioxolan-2-yl)-2-thienyl]carbonyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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